

Spectroscopic and Synthetic Profile of 2-Bromocyclohexane-1,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromocyclohexane-1,3-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic protocols for **2-bromocyclohexane-1,3-dione**, a key intermediate in the synthesis of various bioactive molecules. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Spectroscopic Data

The structural elucidation of **2-bromocyclohexane-1,3-dione** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The proton NMR spectrum of **2-bromocyclohexane-1,3-dione** in deuterated chloroform (CDCl₃) exhibits three distinct signals that correspond to the different types of protons in the molecule.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.63	s	1H	CH-Br
2.61	t	4H	2 x CH ₂ adjacent to C=O
2.03	p	2H	CH ₂

s = singlet, t = triplet, p = pentet Data recorded on a 300 MHz spectrometer.[\[1\]](#)

¹³C NMR Data

Predictive models and data from similar structures, such as 2-(2-bromobenzyl)cyclohexane-1,3-dione, suggest the following approximate chemical shifts for the carbon atoms in **2-bromocyclohexane-1,3-dione**. It is important to note that experimentally obtained data may vary.

Chemical Shift (δ) ppm	Assignment
~190-200	C=O
~60-70	C-Br
~30-40	CH ₂ adjacent to C=O
~20-30	CH ₂

Infrared (IR) Spectroscopy

The IR spectrum of **2-bromocyclohexane-1,3-dione** is expected to show characteristic absorption bands corresponding to its functional groups. The primary absorptions of interest are the carbonyl (C=O) stretching and the carbon-bromine (C-Br) stretching frequencies.

Wavenumber (cm ⁻¹)	Functional Group
~1700-1740	C=O (Ketone)
~500-700	C-Br

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of **2-bromocyclohexane-1,3-dione** is C₆H₇BrO₂.[\[2\]](#)

Parameter	Value
Molecular Weight	191.02 g/mol [2]
Exact Mass	189.96294 Da

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Common fragmentation patterns for cyclic ketones may involve alpha-cleavage adjacent to the carbonyl groups.

Experimental Protocols

Synthesis of 2-Bromocyclohexane-1,3-dione

A common method for the synthesis of **2-bromocyclohexane-1,3-dione** involves the electrophilic bromination of cyclohexane-1,3-dione.

Materials:

- Cyclohexane-1,3-dione
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂) or a similar inert solvent
- Sodium thiosulfate solution (for quenching)

Procedure:

- Dissolve cyclohexane-1,3-dione in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reddish-orange color of the bromine should disappear as it reacts.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.
- Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the color is discharged.
- Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **2-bromocyclohexane-1,3-dione**.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of **2-bromocyclohexane-1,3-dione** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra using the residual solvent peak.

IR Spectroscopy:

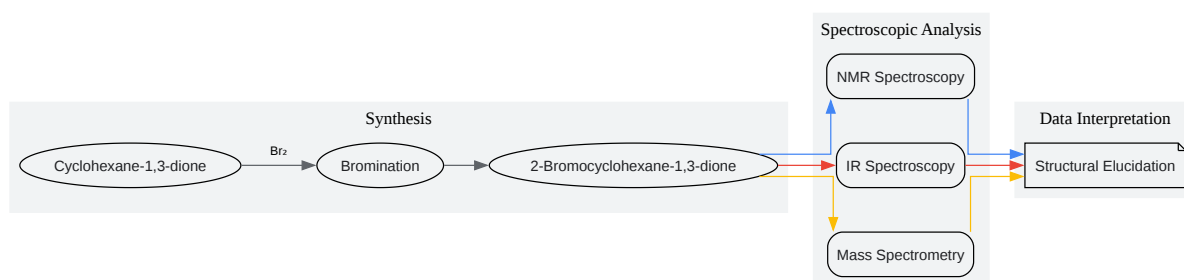
- Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Obtain the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

- Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
- Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).
- Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the key aspects of the analysis and synthesis of **2-bromocyclohexane-1,3-dione**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **2-bromocyclohexane-1,3-dione**.

Caption: Molecular structure of **2-bromocyclohexane-1,3-dione**.

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